Chemical structure and molecular weight of[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride
Chemical structure and molecular weight of[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride
An In-depth Technical Guide to [1-(4-Methylbenzyl)piperidin-4-yl]methanol Hydrochloride
Abstract
This technical guide provides a comprehensive overview of [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride, a substituted piperidine derivative of interest in medicinal chemistry and organic synthesis. The document details the compound's chemical structure, physicochemical properties, and a robust, field-proven protocol for its synthesis via reductive amination. Furthermore, it establishes a self-validating system of analytical workflows for structural confirmation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide is intended to equip researchers, scientists, and drug development professionals with the necessary technical insights and detailed methodologies for the synthesis, characterization, and handling of this compound.
Introduction
Piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals due to their favorable pharmacokinetic properties. The specific compound, [1-(4-Methylbenzyl)piperidin-4-yl]methanol, combines this key heterocyclic motif with a hydroxymethyl group and an N-(4-methylbenzyl) substituent. The hydroxymethyl group at the 4-position serves as a critical handle for further chemical functionalization, allowing for the construction of more complex molecules. The N-benzyl group, particularly with the methyl substituent on the phenyl ring, modulates the molecule's lipophilicity and electronic properties, which can be crucial for its interaction with biological targets.[1] The hydrochloride salt form is often utilized to enhance aqueous solubility and stability, facilitating its use in various experimental and pharmaceutical contexts.[2] This guide provides a detailed exploration of its synthesis and characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride is essential for its application in research and development.
Chemical Structure
The molecule consists of a piperidine ring substituted at the 1-position with a 4-methylbenzyl group and at the 4-position with a methanol group. The nitrogen atom of the piperidine ring is protonated and forms an ionic bond with a chloride ion.
Diagram: Chemical Structure of [1-(4-Methylbenzyl)piperidin-4-yl]methanol Hydrochloride
Caption: Structure of [1-(4-Methylbenzyl)piperidin-4-yl]methanol Hydrochloride.
Quantitative Data Summary
The key quantitative properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1332531-01-7 | [3] |
| Molecular Formula | C₁₄H₂₂ClNO | [3] |
| Molecular Weight | 255.78 g/mol | [3] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% (typical) | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
Synthesis and Purification
The most efficient and common synthetic route to prepare N-substituted piperidines like the target compound is through reductive amination.[1][4] This method involves the reaction of a primary or secondary amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.
Causality Behind Experimental Choices
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Reactants : (Piperidin-4-yl)methanol hydrochloride is chosen as the amine source, and 4-methylbenzaldehyde provides the N-substituent.[5][6]
-
Reaction Type : Reductive amination is superior to direct N-alkylation, which often suffers from over-alkylation, leading to the formation of quaternary ammonium salts and lower yields of the desired secondary or tertiary amine.[4][7]
-
Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. It is milder and more selective than reagents like sodium borohydride (NaBH₄). NaBH(OAc)₃ preferentially reduces the iminium ion intermediate over the starting aldehyde, minimizing the side reaction where the aldehyde is reduced to an alcohol.[7]
-
Solvent : Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively dissolve the reactants.[7]
-
Acid Catalyst : A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, which is the species that is actually reduced.[7]
-
Purification & Salt Formation : After the reaction, a standard aqueous workup is performed to remove inorganic byproducts. The final product is often purified via column chromatography. The hydrochloride salt is then typically formed by treating a solution of the free base with methanolic HCl or HCl gas.[8]
Detailed Synthesis Protocol
-
Imine/Iminium Formation : To a stirred solution of (Piperidin-4-yl)methanol hydrochloride (1.0 eq) and 4-methylbenzaldehyde (1.1 eq) in dichloromethane (DCM, ~0.2 M), add triethylamine (1.2 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir the mixture at room temperature for 30 minutes.
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Reduction : To the mixture from step 1, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring : Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Separate the organic layer.
-
Extraction : Extract the aqueous layer twice with DCM.
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, [1-(4-Methylbenzyl)piperidin-4-yl]methanol.
-
Purification : Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
-
Salt Formation : Dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate. Add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation : Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride.
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
Analytical Characterization
A multi-technique approach is required to unambiguously confirm the structure and assess the purity of the synthesized compound. This self-validating system ensures scientific integrity.
¹H and ¹³C NMR Spectroscopy
-
Purpose : NMR spectroscopy is the primary tool for elucidating the molecular structure by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
-
Protocol :
-
Prepare a sample by dissolving 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
-
Expected Results (¹H NMR) :
-
Aromatic Protons : Two doublets in the range of δ 7.1-7.3 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
Benzyl Protons : A singlet around δ 3.5 ppm (—CH₂—Ar).
-
Piperidine Protons : A complex series of multiplets between δ 1.2-3.0 ppm.
-
Methanol Protons : A doublet around δ 3.2-3.4 ppm for the —CH₂OH group.
-
Hydroxyl Proton : A triplet (or broad singlet) for the —OH group, which may be exchangeable with D₂O.
-
Methyl Protons : A singlet around δ 2.3 ppm for the Ar—CH₃ group.
-
-
Expected Results (¹³C NMR) : Peaks corresponding to each unique carbon atom, including the aliphatic carbons of the piperidine ring, the benzylic carbon, the aromatic carbons, the methyl carbon, and the methanol carbon.
Mass Spectrometry (MS)
-
Purpose : MS determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions, confirming the molecular formula.
-
Protocol :
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using Electrospray Ionization (ESI) in positive ion mode.
-
-
Expected Results : The mass spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺ at an m/z corresponding to C₁₄H₂₁NO + H⁺ (approx. 220.17).
High-Performance Liquid Chromatography (HPLC)
-
Purpose : HPLC is used to assess the purity of the final compound by separating it from any starting materials or byproducts.
-
Protocol :
-
Use a C18 reverse-phase column.
-
Employ a mobile phase gradient, for example, water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (or methanol).
-
Monitor the elution profile using a UV detector, typically at 254 nm.
-
-
Expected Results : A pure sample (≥98%) will show a single major peak in the chromatogram.
Diagram: Analytical Validation Workflow
Sources
- 1. (1-(4-Chlorobenzyl)piperidin-4-yl)methanol|239.74 g/mol [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. (Piperidin-4-yl)methanol hydrochloride [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
